molecular formula C10H14ClN3O4 B13578585 (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride

(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride

Cat. No.: B13578585
M. Wt: 275.69 g/mol
InChI Key: WQDHNGWTVGBRJR-FJXQXJEOSA-N
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Description

(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.

    Nitration: The benzene derivative undergoes nitration to introduce the nitro group at the desired position.

    Amination: The amino group is introduced via a reductive amination process, which may involve the use of reducing agents such as sodium borohydride.

    Methylation: The N-methyl group is introduced using methylating agents like methyl iodide.

    Final Assembly: The final step involves coupling the intermediate with a suitable amide precursor to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or platinum.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in areas like cancer research and neuropharmacology.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide
  • (2S)-2-amino-3-(3-nitrophenyl)-N-methylpropanamide
  • (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)-N-methylpropanamide

Uniqueness

Compared to similar compounds, (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride stands out due to the presence of both hydroxyl and nitro groups on the aromatic ring. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14ClN3O4

Molecular Weight

275.69 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamide;hydrochloride

InChI

InChI=1S/C10H13N3O4.ClH/c1-12-10(15)7(11)4-6-2-3-9(14)8(5-6)13(16)17;/h2-3,5,7,14H,4,11H2,1H3,(H,12,15);1H/t7-;/m0./s1

InChI Key

WQDHNGWTVGBRJR-FJXQXJEOSA-N

Isomeric SMILES

CNC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl

Canonical SMILES

CNC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl

Origin of Product

United States

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